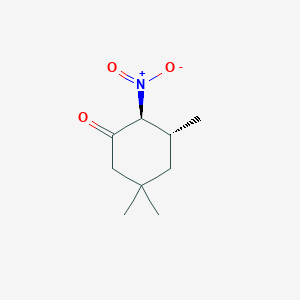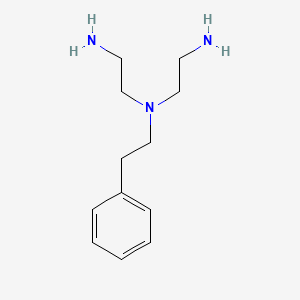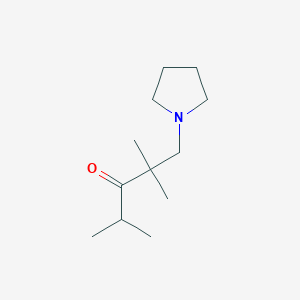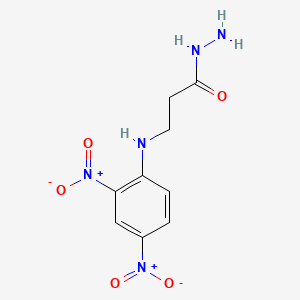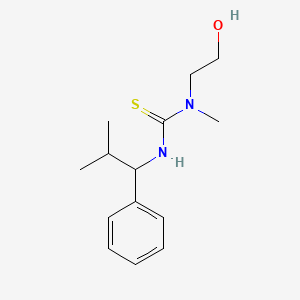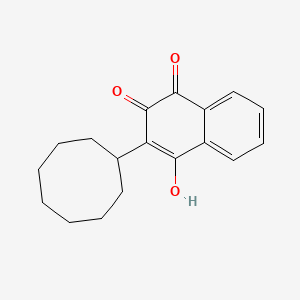
1-Cyclopropyl-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(phenylsulfanyl)benzene is an organic compound that features a cyclopropyl group and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(phenylsulfanyl)benzene typically involves the formation of the cyclopropyl group and its subsequent attachment to the benzene ring. One common method involves the reaction of cyclopropyl halides with phenylsulfanyl benzene under specific conditions. The reaction may require the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can participate in ring-opening reactions, while the phenylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclopropyl-2-(phenylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Cyclopropyl-2-(phenylthio)benzene: Contains a thioether group instead of a sulfanyl group.
1-Cyclopropyl-2-(phenylseleno)benzene: Features a seleno group in place of the sulfanyl group.
Uniqueness: 1-Cyclopropyl-2-(phenylsulfanyl)benzene is unique due to the presence of the cyclopropyl group, which imparts strain and reactivity to the molecule. The phenylsulfanyl group also provides distinct chemical properties, making this compound versatile for various applications.
Properties
CAS No. |
75850-33-8 |
|---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-cyclopropyl-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C15H14S/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2 |
InChI Key |
PJTVXSHXEPOAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



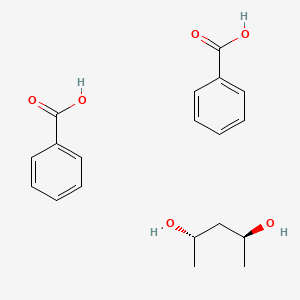

amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
